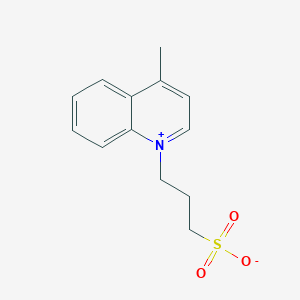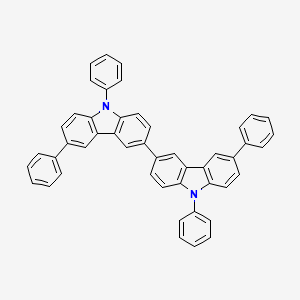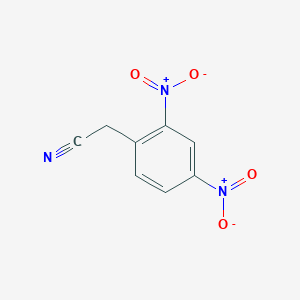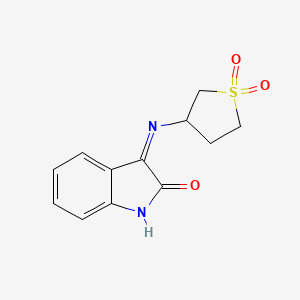![molecular formula C15H10ClN3O2 B11711782 2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a nitro group and a chlorophenyl ethenyl group. Its molecular formula is C14H9ClN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorobenzaldehyde with 2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Reduction: 2-[(1E)-2-(4-AMINOPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
- 2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
- 2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE
Uniqueness
The presence of the chlorophenyl group in 2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-NITRO-1H-1,3-BENZODIAZOLE imparts unique chemical and biological properties compared to its analogs. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H10ClN3O2 |
|---|---|
Poids moléculaire |
299.71 g/mol |
Nom IUPAC |
2-[(E)-2-(4-chlorophenyl)ethenyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-4-1-10(2-5-11)3-8-15-17-13-7-6-12(19(20)21)9-14(13)18-15/h1-9H,(H,17,18)/b8-3+ |
Clé InChI |
CCEZORMUHXOROV-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)

![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B11711742.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
![4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711778.png)

![2-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11711784.png)

